Pcna-I1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

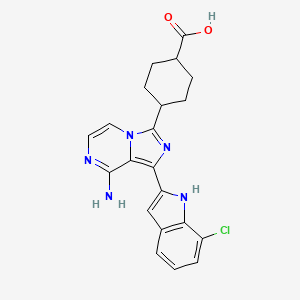

El inhibidor 1 del antígeno nuclear de células proliferantes (PCNA-I1) es un inhibidor de molécula pequeña que se dirige al antígeno nuclear de células proliferantes (PCNA). PCNA es una proteína crucial involucrada en la replicación y reparación del ADN, lo que la convierte en un objetivo atractivo para la terapia del cáncer. This compound se une directamente a PCNA, estabilizando su estructura trimérica y reduciendo la PCNA asociada a la cromatina, lo que inhibe selectivamente el crecimiento de las células tumorales e induce la apoptosis .

Aplicaciones Científicas De Investigación

PCNA-I1 tiene varias aplicaciones de investigación científica, particularmente en el campo de la terapia del cáncer:

Terapia del Cáncer: This compound inhibe selectivamente el crecimiento de las células tumorales e induce la apoptosis en varias líneas celulares de cáncer, incluidas las células de cáncer de próstata y pulmón

Estudios de Daño y Reparación del ADN: This compound se utiliza para estudiar los efectos de los mecanismos de daño y reparación del ADN, ya que inhibe la reparación de las roturas de doble cadena del ADN y la eliminación de los dímeros de pirimidina ciclobutano.

Terapia Combinada: This compound se utiliza en combinación con agentes dañadores del ADN para mejorar su eficacia en la inhibición del crecimiento de las células tumorales.

Mecanismo De Acción

PCNA-I1 ejerce sus efectos uniéndose directamente a la interfaz entre los monómeros de PCNA, estabilizando la estructura homotrimérica. Esta estabilización reduce la asociación de PCNA con la cromatina, inhibiendo así los procesos de replicación y reparación del ADN. El compuesto interfiere con las interacciones proteína-proteína esenciales para la síntesis y reparación del ADN, lo que lleva a la inducción del daño del ADN y la apoptosis en las células tumorales .

Análisis Bioquímico

Biochemical Properties

PCNA-I1 selectively binds to the PCNA trimer, stabilizing its structure . This interaction reduces chromatin-associated PCNA, thereby inhibiting tumor cell growth . The binding of this compound occurs at the interfaces of two PCNA monomers .

Cellular Effects

This compound has been shown to selectively inhibit the growth of tumor cells and induce apoptosis . It also enhances the cell growth inhibition induced by DNA damaging agents .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding directly to PCNA, stabilizing the PCNA trimer structure, and reducing chromatin-associated PCNA . This leads to inhibition of tumor cell growth and induction of apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on cell growth, suggesting stability of the compound

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, the compound has been shown to inhibit tumor cell growth in a dose-dependent manner .

Metabolic Pathways

Given its interaction with PCNA, it is likely involved in pathways related to DNA replication and repair .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with PCNA, a nuclear protein

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PCNA-I1 implica varios pasos, incluida la formación de andamios de hidrazonometil-hidroxi. Los pasos clave incluyen:

Formación de Andamios de Hidrazonometil-Hidroxi: Esto implica la reacción de derivados de hidracina con aldehídos o cetonas para formar hidrazonas.

Ciclización: Las hidrazonas se someten a ciclización para formar las estructuras de andamio deseadas.

Funcionalización: Los andamios se funcionalizan aún más para mejorar su afinidad de unión y selectividad hacia PCNA.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto incluye escalar las condiciones de reacción, optimizar el uso de reactivos y emplear técnicas de purificación como la cristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

PCNA-I1 principalmente experimenta:

Reacciones de Sustitución: Que implican el reemplazo de grupos funcionales para mejorar su afinidad de unión.

Reacciones de Ciclización: Para formar las estructuras de andamio centrales.

Reacciones de Funcionalización: Para introducir grupos funcionales específicos que mejoran sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Derivados de Hidracina: Utilizados en la formación de hidrazonas.

Aldehídos y Cetonas: Reaccionan con derivados de hidracina para formar hidrazonas.

Agentes de Ciclización: Facilitan la formación de estructuras cíclicas.

Reactivos de Funcionalización: Introducen grupos funcionales específicos para mejorar la afinidad de unión.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son varios análogos de this compound, cada uno con diferentes grupos funcionales que mejoran su afinidad de unión y selectividad hacia PCNA .

Comparación Con Compuestos Similares

PCNA-I1 es parte de una clase de compuestos conocidos como inhibidores de PCNA. Los compuestos similares incluyen:

Singularidad de this compound

This compound es único en su capacidad de unirse directamente a la interfaz entre los monómeros de PCNA, estabilizando la estructura homotrimérica y reduciendo la PCNA asociada a la cromatina. Este modo de unión único permite que this compound inhiba selectivamente el crecimiento de las células tumorales e induzca la apoptosis, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Propiedades

IUPAC Name |

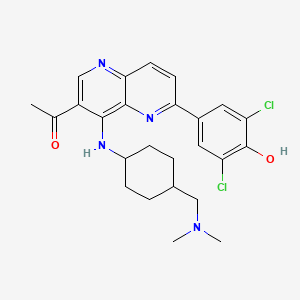

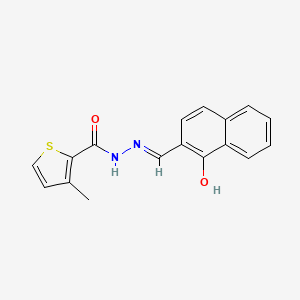

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWTWRNHYZNWNW-VCHYOVAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.